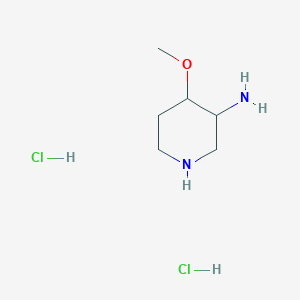

4-Methoxypiperidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxypiperidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2193065-67-5 . It has a molecular weight of 203.11 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-6-2-3-8-4-5 (6)7;;/h5-6,8H,2-4,7H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 203.11 .Applications De Recherche Scientifique

Stereoselective Synthesis

An efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol was achieved from p-anisaldehyde. This process includes the regioselective and diastereoselective introduction of an N-protected amine group using chlorosulfonyl isocyanate, ring-closing methathesis, and oxidation as key steps, highlighting the compound's utility in synthesizing complex organic molecules (Kim, Ji, & Jung, 2006).

Free-Radical Mechanism Insight

The reaction of aminoxyls with dioxiranes, involving 4-methoxypiperidin-3-amine derivatives, has provided useful insights into the free-radical mechanism following the initial attack by the aminoxyl at the dioxirane. This research contributes to the understanding of radical decomposition and scavenging, significant for developing new synthetic methodologies and understanding reaction mechanisms (Dinoi et al., 1998).

GABA Uptake Inhibition

Research into selective inhibitors of glial GABA uptake has led to the synthesis of compounds like 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, utilizing similar chemical structures for the development of potent inhibitors. These studies are crucial for understanding neurotransmitter regulation and for the potential development of new therapeutics targeting the central nervous system (Falch et al., 1999).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant corrosion inhibition on mild steel in hydrochloric acid medium. This application underscores the potential of 4-Methoxypiperidin-3-amine derivatives in materials science, particularly in protecting metals from corrosive environments (Bentiss et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxypiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-6-2-3-8-4-5(6)7;;/h5-6,8H,2-4,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFBBRVZTSJBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)